molecular formula C9H8Br2O4 B12323205 2-Acetyl-3,5-dibromosalicylic acid CAS No. 54223-76-6

2-Acetyl-3,5-dibromosalicylic acid

Cat. No.: B12323205
CAS No.: 54223-76-6
M. Wt: 339.96 g/mol
InChI Key: UDRCIBDLAHTLCS-UHFFFAOYSA-N
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Description

2-Acetyl-3,5-dibromosalicylic acid is a brominated derivative of salicylic acid. This compound is known for its potent acylating properties, making it a valuable agent in various biochemical applications. It has been studied for its potential use as an antisickling agent, particularly in the treatment of sickle cell anemia .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-acetyl-3,5-dibromosalicylic acid typically involves the acetylation of 3,5-dibromosalicylic acid. This reaction is catalyzed by concentrated sulfuric acid and uses acetic anhydride as the acetylating agent . The reaction conditions are generally mild, with the reaction mixture being poured into water to precipitate the product.

Industrial Production Methods: While specific industrial production methods are not extensively documented, the laboratory synthesis methods can be scaled up for industrial purposes. The use of acetic anhydride and sulfuric acid in a controlled environment ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Acetyl-3,5-dibromosalicylic acid primarily undergoes acylation reactions. It is a potent acylating agent, particularly for amino groups in proteins such as hemoglobin .

Common Reagents and Conditions:

Major Products:

Properties

CAS No.

54223-76-6

Molecular Formula

C9H8Br2O4

Molecular Weight

339.96 g/mol

IUPAC Name

6-acetyl-3,5-dibromo-6-hydroxycyclohexa-2,4-diene-1-carboxylic acid

InChI

InChI=1S/C9H8Br2O4/c1-4(12)9(15)6(8(13)14)2-5(10)3-7(9)11/h2-3,6,15H,1H3,(H,13,14)

InChI Key

UDRCIBDLAHTLCS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(C(C=C(C=C1Br)Br)C(=O)O)O

Origin of Product

United States

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